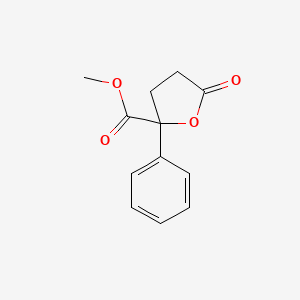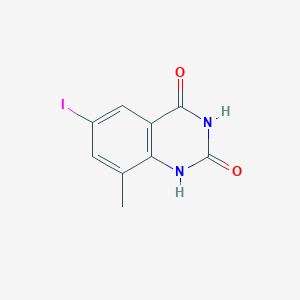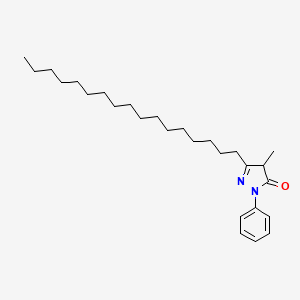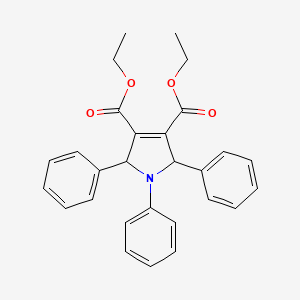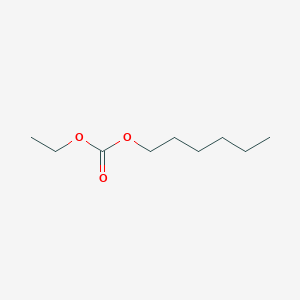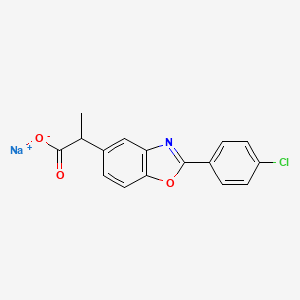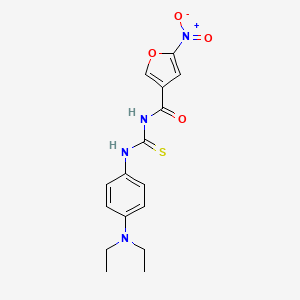
N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a nitrofuran ring, a thiocarbamoyl group, and a diethylaminophenyl moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 4-diethylaminophenyl isothiocyanate with 5-nitrofuran-3-carboxylic acid. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiocarbamoyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiocarbamoyl derivatives.
Scientific Research Applications
N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide involves its interaction with specific molecular targets. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The thiocarbamoyl group may interact with thiol-containing enzymes, inhibiting their activity. These combined effects contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Diethylaminophenyl)thiocarbamoyl-2-nitrobenzamide
- N-(4-Diethylaminophenyl)thiocarbamoyl-3-nitrothiophene-2-carboxamide
- N-(4-Diethylaminophenyl)thiocarbamoyl-4-nitropyridine-3-carboxamide
Uniqueness
N-((4-Diethylaminophenyl)thiocarbamoyl)-5-nitrofuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
117457-82-6 |
|---|---|
Molecular Formula |
C16H18N4O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]carbamothioyl]-5-nitrofuran-3-carboxamide |
InChI |
InChI=1S/C16H18N4O4S/c1-3-19(4-2)13-7-5-12(6-8-13)17-16(25)18-15(21)11-9-14(20(22)23)24-10-11/h5-10H,3-4H2,1-2H3,(H2,17,18,21,25) |
InChI Key |
GMYWYYUKBYJTQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=COC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


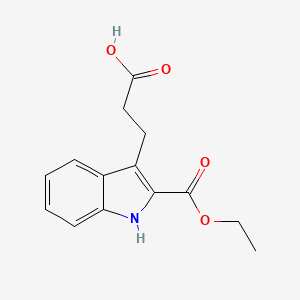

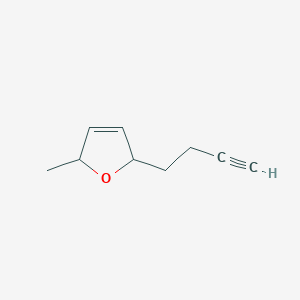
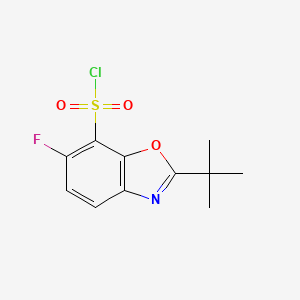
![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
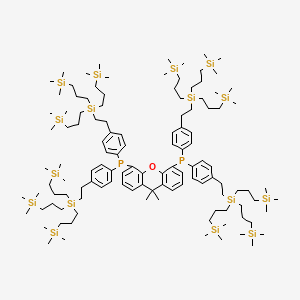
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
